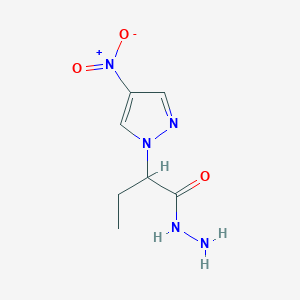
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide involves the reaction of 4-nitro-1H-pyrazole with butane-1,4-diamine followed by the addition of hydrazine hydrate.
Starting Materials
4-nitro-1H-pyrazole, butane-1,4-diamine, hydrazine hydrate
Reaction
Step 1: 4-nitro-1H-pyrazole is reacted with butane-1,4-diamine in the presence of a suitable solvent and a catalyst to form 2-(4-nitro-1H-pyrazol-1-yl)butane-1,4-diamine., Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a suitable solvent to form 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide.
Wissenschaftliche Forschungsanwendungen
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the production of pesticides and other organic chemicals. 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Wirkmechanismus
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. The exact mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is not yet fully understood, but it is believed to involve the inhibition of several inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.
Biochemische Und Physiologische Effekte
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been found to possess anti-tumor, anti-allergic, and anti-bacterial properties. It has also been found to possess cardioprotective and neuroprotective effects, as well as to possess hepatoprotective and nephroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for larger production. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is important to note that 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a potent compound and should be handled with care.
Zukünftige Richtungen
The potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is still being explored and there are many possible future directions for research. One potential direction is to further investigate the anti-inflammatory, antioxidant, and antifungal properties of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, such as its anti-tumor, anti-allergic, anti-bacterial, cardioprotective, neuroprotective, hepatoprotective, and nephroprotective effects. Additionally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as a novel drug for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

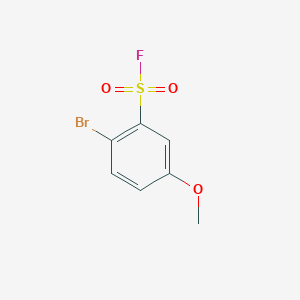
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
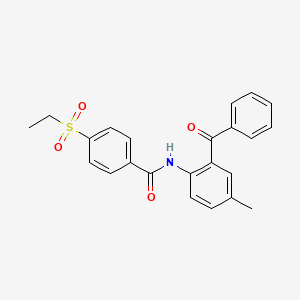
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
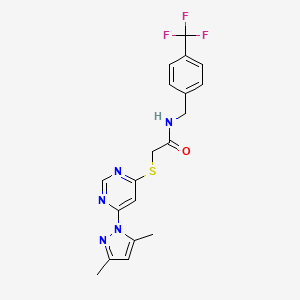
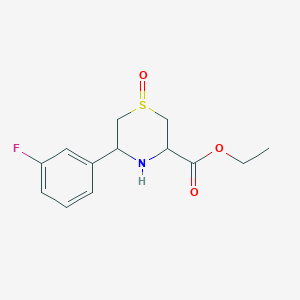
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)
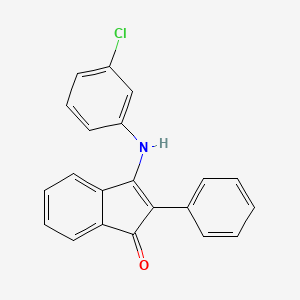
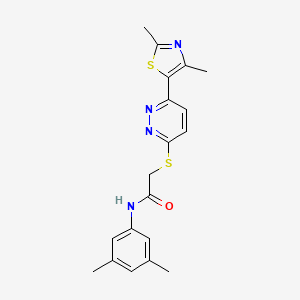
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
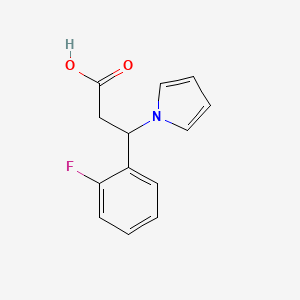
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)